molecular formula C19H17ClN2O5 B586535 Glafenine-d4 N-Oxide CAS No. 1794829-04-1

Glafenine-d4 N-Oxide

Cat. No.: B586535
CAS No.: 1794829-04-1
M. Wt: 392.828
InChI Key: YCLRZGMFJXEHFV-RHQRLBAQSA-N
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Description

Glafenine-d4 N-Oxide is a deuterated analog of Glafenine N-Oxide, a major metabolite of Glafenine. It is a non-steroidal anti-inflammatory drug used primarily for research purposes. The compound is characterized by its molecular formula C19H13D4ClN2O5 and a molecular weight of 392.83 .

Preparation Methods

The synthesis of Glafenine-d4 N-Oxide involves the deuteration of Glafenine followed by oxidation. The synthetic route typically includes:

Chemical Reactions Analysis

Glafenine-d4 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can revert the N-oxide to its parent amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Glafenine-d4 N-Oxide is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Glafenine-d4 N-Oxide involves its interaction with molecular targets similar to those of Glafenine. It inhibits the cyclooxygenase enzyme, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium atoms in this compound may also influence its metabolic stability and pharmacokinetics .

Comparison with Similar Compounds

Glafenine-d4 N-Oxide can be compared with other similar compounds such as:

    Glafenine: The parent compound, used for pain relief.

    Glafenine N-Oxide: The non-deuterated analog, also a major metabolite of Glafenine.

    Glafenic Acid: Another metabolite of Glafenine, differing in its chemical structure and properties.

The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research, such as improved metabolic stability and the ability to trace the compound in biological systems .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Glafenine-d4 N-Oxide involves the oxidation of Glafenine-d4 with a suitable oxidizing agent.", "Starting Materials": [ "Glafenine-d4", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "To a solution of Glafenine-d4 (1 equivalent) in a suitable solvent (e.g. acetonitrile), add the oxidizing agent (2-3 equivalents) slowly at room temperature.", "Stir the reaction mixture for several hours or until the completion of the reaction is confirmed by TLC or HPLC.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium sulfite) and stir for additional time.", "Extract the product with a suitable organic solvent (e.g. ethyl acetate) and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure and purify the product by column chromatography to obtain Glafenine-d4 N-Oxide." ] }

CAS No.

1794829-04-1

Molecular Formula

C19H17ClN2O5

Molecular Weight

392.828

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-3,4,5,6-tetradeuteriobenzoate

InChI

InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2/i1D,2D,3D,4D

InChI Key

YCLRZGMFJXEHFV-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O

Synonyms

2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid-d4;  N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid-d4; 

Origin of Product

United States

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